molecular formula C26H20ClN3OS B11447954 4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11447954
M. Wt: 458.0 g/mol
InChI Key: CJYSHFFYHPGJJI-UHFFFAOYSA-N
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Description

4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features, such as the combination of a pyrrolopyrimidine core with chlorobenzyl and methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H20ClN3OS

Molecular Weight

458.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C26H20ClN3OS/c1-31-21-13-11-20(12-14-21)30-15-22(18-7-3-2-4-8-18)24-25(30)28-17-29-26(24)32-16-19-9-5-6-10-23(19)27/h2-15,17H,16H2,1H3

InChI Key

CJYSHFFYHPGJJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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